molecular formula C20H17FN2O4S B2862716 (Z)-ethyl 2-(2-((4-acetylbenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-17-2

(Z)-ethyl 2-(2-((4-acetylbenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2862716
CAS No.: 865247-17-2
M. Wt: 400.42
InChI Key: NCNNZWIJGRRBPV-XDOYNYLZSA-N
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Description

The compound "(Z)-ethyl 2-(2-((4-acetylbenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate" is a benzothiazole derivative characterized by a fluorinated benzo[d]thiazol-3(2H)-yl core linked to an acetylbenzoyl imino group and an ethyl acetate side chain. Its Z-configuration indicates the spatial arrangement of substituents around the imine bond.

Properties

IUPAC Name

ethyl 2-[2-(4-acetylbenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O4S/c1-3-27-18(25)11-23-16-9-8-15(21)10-17(16)28-20(23)22-19(26)14-6-4-13(5-7-14)12(2)24/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNNZWIJGRRBPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-(2-((4-acetylbenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate typically involves a multi-step process. One common method is the three-component reaction, which includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly practices.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 2-(2-((4-acetylbenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

(Z)-ethyl 2-(2-((4-acetylbenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-(2-((4-acetylbenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Benzothiazole Chemistry

The compound shares structural similarities with ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate (referred to in ). Both feature a benzothiazole core modified with ester and imino/cyano groups. Key differences include:

  • Substituent Position : The target compound has a fluorine atom at position 6 of the benzothiazole ring, whereas the analogue in lacks halogenation but includes an indole moiety.
  • Functional Groups: The acetylbenzoyl imino group in the target compound contrasts with the cyanoacetate group in the analogue.
Parameter Target Compound Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate
Core Structure 6-Fluorobenzo[d]thiazol-3(2H)-yl Benzo[d]thiazol-3(2H)-yl (non-fluorinated)
Substituent at Position 2 (4-Acetylbenzoyl)imino 1H-Indol-3-yl
Side Chain Ethyl acetate Ethyl cyanoacetate
Synthetic Yield Not reported 65–78% (as per )

The fluorine atom in the target compound may enhance metabolic stability and bioavailability compared to non-halogenated analogues .

Comparison with Sulfonylurea Herbicides ()

While structurally distinct, sulfonylurea herbicides like metsulfuron methyl ester share functional group motifs (e.g., triazine and sulfonylurea linkages). These compounds differ significantly in mechanism:

  • Target Compound : Likely interacts with biological systems via benzothiazole-mediated pathways (e.g., enzyme inhibition).
  • Sulfonylureas : Inhibit acetolactate synthase in plants.
Parameter Target Compound Metsulfuron Methyl Ester
Primary Use Not explicitly reported (research compound) Herbicide
Functional Groups Acetylbenzoyl imino, ethyl acetate Sulfonylurea, triazine, methyl ester
Biological Target Unclear (potentially antimicrobial or anticancer) Plant acetolactate synthase

Research Findings and Limitations

  • Characterization : Standard techniques (¹H/¹³C NMR, IR, mass spectrometry) used for analogues could apply to confirm the structure of the target compound .
  • Biological Activity: No direct data are available. Fluorinated benzothiazoles often exhibit enhanced activity compared to non-fluorinated versions, as seen in related studies.

Critical Analysis of Evidence

  • provides synthesis protocols for benzothiazole derivatives but lacks data on fluorinated or acetylbenzoyl-substituted variants .
  • lists pesticidal sulfonylureas, which are structurally unrelated but highlight the diversity of bioactive esters .

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